Ethyl 2-(1H-pyrazol-3-yl)acetate (CAS 82668-50-6) is a bifunctional heterocyclic building block characterized by a reactive pyrazole core and an ethyl ester moiety. As a liquid at room temperature with a density of 1.183 g/cm³ and a boiling point of 289.5°C, it exhibits excellent solubility in standard aprotic solvents. This compound is heavily procured as a foundational precursor for synthesizing complex pharmaceuticals, including Cullin-RING ubiquitin ligase (CRL) modulators (PROTACs) and RORγt agonists[1]. Its baseline value lies in its orthogonal reactivity, allowing selective N-alkylation or cross-coupling at the pyrazole nitrogen while the ethyl ester safely masks the acetic acid side chain for downstream amide coupling[2].
Substituting Ethyl 2-(1H-pyrazol-3-yl)acetate with its free acid counterpart, 2-(1H-pyrazol-3-yl)acetic acid, introduces severe processability bottlenecks. The free acid exhibits poor solubility in aprotic solvents and requires transient carboxyl protection to prevent competing O-alkylation or self-condensation during base-promoted N-alkylation workflows. Conversely, utilizing the methyl ester analog can compromise multi-step synthesis stability, as methyl esters are generally more susceptible to premature hydrolysis during harsh upstream cross-coupling conditions compared to the sterically shielded ethyl ester[1]. Consequently, the ethyl ester provides a highly effective balance of lipophilicity, stability, and controlled deprotection kinetics required for scalable pharmaceutical manufacturing.
In the synthesis of PROTAC precursors and RORγt agonists, the pyrazole nitrogen must be alkylated or arylated. Using Ethyl 2-(1H-pyrazol-3-yl)acetate allows direct N-alkylation (e.g., with alkyl halides or heteroaryl halides using Cs2CO3 in DMF) with isolated yields frequently exceeding 55-94.5%[1]. In contrast, attempting direct N-alkylation on the baseline 2-(1H-pyrazol-3-yl)acetic acid results in competing esterification and O-alkylation, necessitating an additional esterification step (which itself caps at ~73.7% yield) before functionalization can proceed.
| Evidence Dimension | N-alkylation process efficiency |
| Target Compound Data | Direct N-alkylation proceeds cleanly (55-94.5% yield) without carboxyl interference. |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)acetic acid: Requires prior esterification (~73.7% yield) to prevent O-alkylation. |
| Quantified Difference | Eliminates one synthetic step and prevents >20% yield loss associated with protection/deprotection cycles. |
| Conditions | Base-promoted N-alkylation (e.g., Cs2CO3, DMF, alkyl/aryl halides). |
Procuring the ethyl ester directly eliminates a low-yielding protection step, significantly reducing solvent waste and cycle time in industrial scale-up.
The physical state and lipophilicity of a building block dictate its compatibility with automated liquid handling and continuous flow systems. Ethyl 2-(1H-pyrazol-3-yl)acetate is a liquid with a consensus LogP of 0.71 and an XLOGP3 of 0.41, granting it complete miscibility in aprotic solvents. The free acid comparator is a highly polar solid with a significantly lower LogP, limiting its solubility to polar protic solvents or requiring harsh conditions to dissolve in industrial reactors.
| Evidence Dimension | Lipophilicity (LogP) and phase state |
| Target Compound Data | Liquid phase, Consensus LogP = 0.71. |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)acetic acid: Solid phase, LogP < 0. |
| Quantified Difference | >0.7 log unit increase in lipophilicity and transition from solid to liquid phase. |
| Conditions | Standard ambient temperature and pressure (SATP) solvent dissolution. |
The liquid state and high organic solubility of the ethyl ester streamline automated dispensing and continuous flow synthesis workflows.
For complex linker synthesis in PROTAC development, the ester must survive upstream N-functionalization but cleave cleanly when required. The ethyl group in Ethyl 2-(1H-pyrazol-3-yl)acetate provides enhanced steric shielding compared to the methyl ester baseline, reducing the rate of premature background hydrolysis during prolonged basic cross-coupling steps[1]. When deprotection is desired, the ethyl ester undergoes controlled saponification using LiOH in ethanol/water to yield the target functionalized acid quantitatively.
| Evidence Dimension | Ester stability during multi-step basic coupling |
| Target Compound Data | Stable during mild basic N-alkylation; cleaves cleanly with LiOH/H2O. |
| Comparator Or Baseline | Methyl 2-(1H-pyrazol-3-yl)acetate: Higher susceptibility to premature nucleophilic attack and background hydrolysis. |
| Quantified Difference | Delivers a strictly differentiated chemoselectivity profile for multi-step sequences requiring intact carboxyl masking. |
| Conditions | Multi-step synthesis involving basic N-alkylation followed by targeted saponification. |
Ensures high fidelity in multi-step PROTAC linker synthesis by preventing premature carboxylate exposure.
Due to its orthogonal reactivity, Ethyl 2-(1H-pyrazol-3-yl)acetate is highly procured for the construction of heterobifunctional degraders (PROTACs) targeting Cullin-RING ubiquitin ligases (CRLs) [1.8][1]. The pyrazole nitrogen is selectively arylated or alkylated to attach the target-binding ligand, while the ethyl ester is subsequently hydrolyzed to form an amide linkage with the E3 ligase recruiter[1].
In the development of immunotherapies and RORγt agonists, this compound serves as a critical core scaffold[2]. Its liquid handling properties and high solubility in aprotic solvents make it ideal for scalable, continuous-flow N-alkylation reactions required to build the biphenyl-pyrazole architectures of these drugs[2].
The controlled deprotection kinetics of the ethyl ester make it the preferred starting material for generating combinatorial libraries of pyrazole-3-acetamides. Buyers prioritize this compound over the free acid to avoid O-alkylation artifacts during high-throughput parallel synthesis workflows.